molecular formula C17H13ClN2O2 B6169043 N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide CAS No. 2416229-56-4

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide

Cat. No. B6169043
CAS RN: 2416229-56-4
M. Wt: 312.8
InChI Key:
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Description

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide (NCB) is a small molecule that has been extensively studied for its potential applications in scientific research. NCB has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. NCB has also been investigated for its potential as an anti-cancer agent. NCB has been used in a number of different research applications, including in vitro and in vivo studies, and has been found to be a promising tool for further research.

Mechanism of Action

The mechanism of action of N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is not fully understood. However, it is thought to act as an inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in the cell. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is believed to bind to the active sites of these enzymes, preventing them from catalyzing their reactions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also thought to bind to other proteins in the cell, including transcription factors, which are proteins that regulate the expression of genes.
Biochemical and Physiological Effects
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to inhibit the activity of certain enzymes, including protein kinases, which are involved in the regulation of cell growth and differentiation. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to reduce the expression of certain genes, including those involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also non-toxic and has been found to be safe for use in in vitro and in vivo studies. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also relatively stable and does not degrade easily. However, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide also has limited solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has many potential future applications in scientific research. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on cell metabolism and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various drugs on cell motility and migration. Additionally, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on gene expression and to investigate the mechanism of action of various drugs.

Synthesis Methods

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 3-chloro-1,1'-biphenyl-4-carbaldehyde with 2-cyano-3-oxobutanamide in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the carbaldehyde group using a strong acid such as hydrochloric acid.

Scientific Research Applications

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on cell growth, cell differentiation, and gene expression. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various drugs on cell motility and migration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide involves the reaction of 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, followed by the addition of ammonia and subsequent dehydration to form the final product.", "Starting Materials": ["3-chloro-[1,1'-biphenyl]-4-carboxylic acid", "ethyl cyanoacetate", "coupling agent", "ammonia"], "Reaction": ["Step 1: React 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding ethyl ester intermediate.", "Step 2: Add ammonia to the reaction mixture and heat to promote the formation of the corresponding amide intermediate.", "Step 3: Dehydrate the amide intermediate to form N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide." ] }

CAS RN

2416229-56-4

Product Name

N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.8

Purity

95

Origin of Product

United States

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